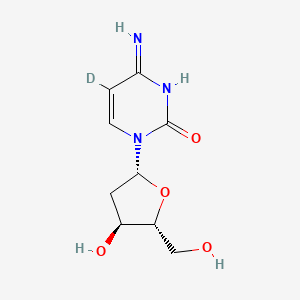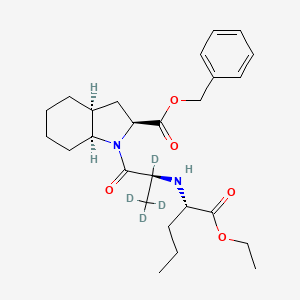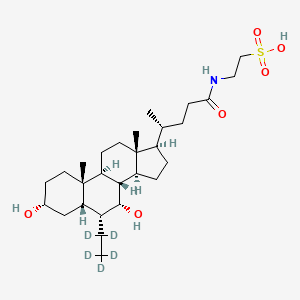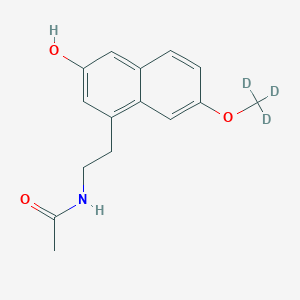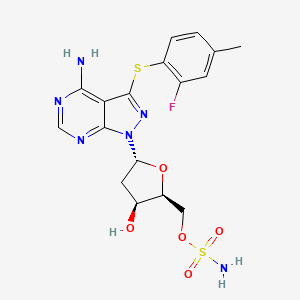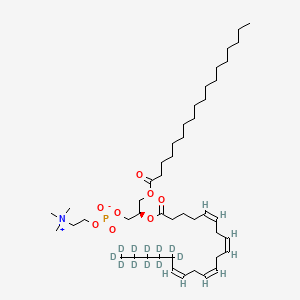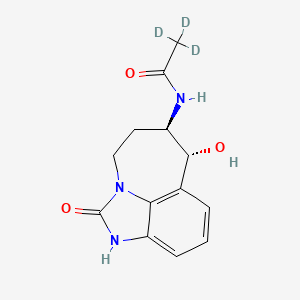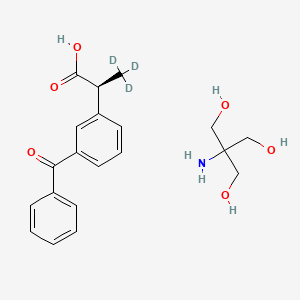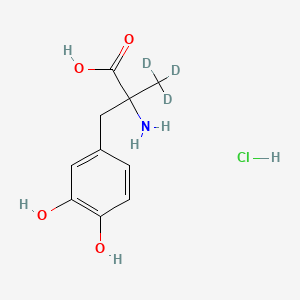
Methyldopa-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyldopa-d3 (hydrochloride) is a deuterated form of methyldopa, a centrally acting alpha-2 adrenergic agonist used primarily for the management of hypertension. The deuterium labeling in Methyldopa-d3 (hydrochloride) makes it particularly useful in pharmacokinetic studies as an internal standard .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyldopa-d3 (hydrochloride) typically involves the incorporation of deuterium into the methyldopa molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of Methyldopa-d3 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for pharmaceutical use .
化学反应分析
Types of Reactions
Methyldopa-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Methyldopa can be oxidized to form methyldopamine.
Reduction: Reduction reactions can convert methyldopa to its corresponding amine.
Substitution: Methyldopa can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include methyldopamine (from oxidation), methyldopa amine (from reduction), and various halogenated derivatives (from substitution) .
科学研究应用
Methyldopa-d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of methyldopa and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of methyldopa.
Industry: Applied in the development and validation of analytical methods for drug testing and quality control.
作用机制
Methyldopa-d3 (hydrochloride) exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits adrenergic neuronal outflow, leading to a reduction in vasoconstrictor adrenergic signals and, consequently, a decrease in blood pressure . The molecular targets involved include the alpha-2 adrenergic receptors, and the pathways affected are those related to sympathetic nervous system regulation .
相似化合物的比较
Similar Compounds
Levodopa: Another compound used in the treatment of Parkinson’s disease.
Carbidopa: Often used in combination with levodopa to enhance its efficacy.
3-O-Methyldopa: A metabolite of levodopa with similar pharmacological properties.
Uniqueness
Methyldopa-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and quantification of the compound in biological systems, making it a valuable tool in both research and clinical settings .
属性
分子式 |
C10H14ClNO4 |
|---|---|
分子量 |
250.69 g/mol |
IUPAC 名称 |
2-amino-3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/i1D3; |
InChI 键 |
NLRUDGHSXOEXCE-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl |
规范 SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


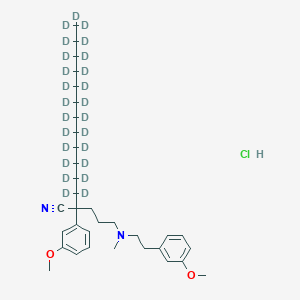
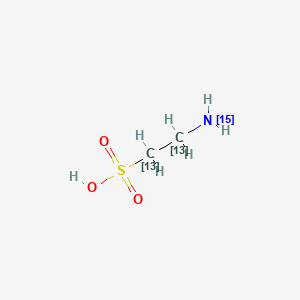
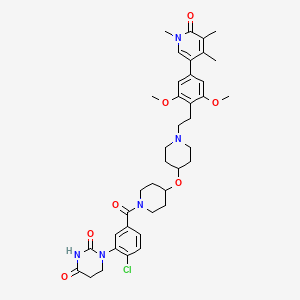
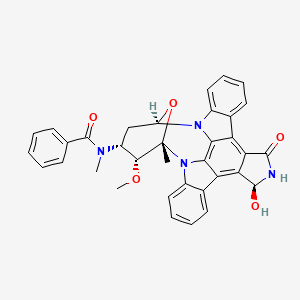
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
